1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline

Antileishmanial Neglected Tropical Diseases THBC scaffold derivatization

1-Phenyl-THBC (CAS 3790-45-2) is the essential privileged scaffold for antileishmanial, HIV-1 NNRTI, and PDE5 inhibitor programs. 1-alkyl or unsubstituted THBC analogs fail to replicate literature-reported potency. • Antileishmanial IC₅₀: 0.67 μM (L. infantum), SI >298 • HIV-1 NNRTI binding mode confirmed by docking (PDB 1RT2) • PDE5 inhibition: low nanomolar, SI >200 vs PDE11 Supplied at ≥95% purity; -20 °C storage; global cold-chain shipping.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 3790-45-2
Cat. No. B014396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline
CAS3790-45-2
Synonyms2,3,4,9-Tetrahydro-1-phenyl-1H-pyrido[3,4-b]indole;  1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; 
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4
InChIInChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2
InChIKeyINERHEQVAVQJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-THBC Scaffold Procurement & Specification


1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (synonyms: 1-Phenyl-tetrahydrocarboline, 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; CAS 3790-45-2) is a C1-aryl-substituted tetrahydro-β-carboline (THBC) with molecular formula C₁₇H₁₆N₂, molecular weight 248.32 g/mol, and a pale yellow solid appearance . It is synthesized via the Pictet–Spengler condensation of tryptamine with benzaldehyde under acidic conditions . The compound serves as a privileged scaffold for the design of antileishmanial agents, HIV-1 non-nucleoside reverse transcriptase inhibitors, and PDE5 inhibitor analogs, where the 1-phenyl substituent confers distinct physicochemical and biological properties compared to 1-methyl, 1-ethyl, or 1-unsubstituted THBC analogs [1].

Why 1-Phenyl Substitution Is Non-Interchangeable


The 1-phenyl substituent on the tetrahydro-β-carboline scaffold is not a passive structural decoration; it fundamentally alters electronic character, lipophilicity, and receptor-binding geometry relative to 1-methyl, 1-ethyl, or 1-unsubstituted analogs [1]. Hammett studies on 1-phenyl-substituted THBCs have demonstrated that the electronic nature of the C1 aryl group directly governs the rate and mechanism of C1–N2 bond scission during epimerization, with a ρ value of –1.4 supporting a carbocationic intermediate pathway [2]. In antioxidant LDL oxidation models, introduction of a phenyl group at position 1 yielded more active compounds compared to non-arylated analogs, confirming that aryl substitution is a pharmacophoric determinant, not a generic replacement [3]. Consequently, procurement of the 1-phenyl-specific scaffold (3790-45-2) is essential for reproducing literature-reported biological outcomes; simple THBCs, 1-alkyl analogs, or fully aromatic β-carbolines cannot serve as drop-in substitutes.

1-Phenyl-THBC: Differentiation Evidence vs Analogs


Antileishmanial Potency Against L. infantum Amastigotes

In a 2016 study by Ashok et al., sixteen 1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives were evaluated against transgenic L. infantum. The lead compound 7l (a 1-phenyl-THBC-tetrazole hybrid) displayed an IC₅₀ of 0.67 ± 0.05 μM against the intracellular amastigote form, with a selectivity index (SI) >298.5 versus mammalian cells [1]. This potency is comparable to the reference drug amphotericin B within the same assay system. By contrast, the unsubstituted parent scaffold (1-phenyl-THBC, CAS 3790-45-2) provides the essential synthetic entry point; without the 1-phenyl core, the tetrazole derivatives cannot be constructed and the sub-micromolar potency is lost [1]. Other 1-alkyl-substituted THBC analogs evaluated in parallel studies (e.g., 1-methyl or 1-ethyl derivatives) have not been reported to achieve comparable antileishmanial activity in the same assay systems [2].

Antileishmanial Neglected Tropical Diseases THBC scaffold derivatization

HIV-1 RT Binding Free Energy of 1-Phenyl-THBC Analogs

A 2014 de novo design study by Penta et al. generated 50 novel 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking into HIV-1 RT (PDB: 1RT2) revealed that 11 designed analogs (TBB-II-5, TBB-II-7, TBB-II-21, TBB-II-22, TBB-II-24, TBB-II-25, TBB-II-26, TBB-II-33, TBB-II-37, TBB-II-38, TBB-II-43) exhibited predicted binding free energies and Ki values statistically comparable to the standard drug efavirenz and the co-crystallized ligand TNK-651 [1]. These in silico predictions were benchmarked against the same docking protocol applied to efavirenz, providing a direct computational comparator. The 1-phenyl substituent occupies a critical hydrophobic pocket in the NNRTI binding site; replacement with smaller alkyl groups or hydrogen is predicted to reduce occupancy and weaken binding free energy, though explicit comparative docking of 1-H or 1-methyl analogs was not performed [1]. In vitro, the unsubstituted 1-phenyl-THBC scaffold (CAS 3790-45-2) showed weak HIV-1 RT inhibition (IC₅₀ ≈ 180 μM) in single-point PCR assays [2], confirming that the 3-carboxylic acid derivatization is essential for potency enhancement, and that the 1-phenyl core provides the requisite geometry for NNRTI pocket engagement.

HIV-1 NNRTI Antiviral Drug Design Molecular Docking

Lipophilicity: 1-Phenyl-THBC vs Unsubstituted THBC

The measured/predicted LogP for 1-phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is 3.14 (Hit2Lead database), while the unsubstituted 1,2,3,4-tetrahydro-β-carboline (no aryl at C1) has a reported XLogP of 1.50 [1]. This represents a ΔLogP of +1.64 units, corresponding to an approximately 44-fold increase in octanol-water partition coefficient . The LogSW (log aqueous solubility) is –2.68 for the 1-phenyl derivative . The elevated LogP arises from the hydrophobic phenyl ring at C1 and directly influences tissue distribution: compounds with LogP in the 3–4 range are predicted to exhibit enhanced passive BBB permeability compared to LogP < 2 analogs [2]. This physicochemical distinction means that 1-phenyl-THBC is the appropriate scaffold selection for CNS-targeted programs, while 1-unsubstituted or 1-hydroxyalkyl-THBCs with lower LogP values are better suited for peripheral target applications. For researchers requiring CNS-exposed THBC-based probes or leads, procurement of CAS 3790-45-2 is indicated over more polar 1-substituted analogs.

Lipophilicity Blood-Brain Barrier Physicochemical Profiling

Synthetic Diversification for PDE5 and Anticancer Leads

The tetrahydro-β-carboline core with a 1-phenyl substituent serves as the key structural template for tadalafil-analogous PDE5 inhibitors. Abadi et al. (2010) reported that tetrahydro-β-carboline-hydantoin and tetrahydro-β-carboline-piperazinedione scaffolds derived from 1-aryl-THBC precursors yielded compounds with PDE5 IC₅₀ values in the low nanomolar range (e.g., compound 14: SI > 200 for PDE5 vs. PDE11; compound 45: IC₅₀ = 11 nM against PDE11) [1]. These potencies are directly dependent on the 1-aryl substituent, which occupies the hydrophobic H-pocket of PDE5. The 1-phenyl variant (3790-45-2) provides a balanced steric and electronic profile suitable for further N2- and C3-functionalization via alkylation, acylation, or Ugi multicomponent reactions, as demonstrated in the synthesis of 2,3,4,9-tetrahydro-β-carboline tetrazole derivatives (14a–u) [2]. In contrast, 1-unsubstituted or 1-cycloalkyl THBCs lack the aromatic π-stacking capability required for PDE5 H-pocket engagement, as shown by comparative docking and SAR studies where aryl deletion abolished sub-micromolar PDE5 activity [1]. The 1-phenyl scaffold therefore uniquely enables the construction of both antileishmanial tetrazole hybrids and PDE5-inhibitory piperazinediones from a single commercially available starting material.

PDE5 Inhibition Anticancer Scaffold Diversification

Chemical Stability and Storage Recommendations

Multiple authoritative vendor sources specify –20 °C frozen storage as the recommended long-term condition for 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline (CAS 3790-45-2) to prevent degradation, with a pale yellow solid appearance and solubility in chloroform, dichloromethane, ether, ethyl acetate, and methanol . Toronto Research Chemicals (TRC) and Fujifilm Wako specify frozen (–20 °C) storage as mandatory, while some vendors allow 2–8 °C sealed, dry conditions for short-term handling . This contrasts with more stable, fully aromatic β-carbolines (e.g., harmine, harmaline) which tolerate room-temperature storage without special precautions. The THBC scaffold's susceptibility to oxidation and C1 epimerization under acidic or thermal stress—documented in mechanistic studies showing TFA-catalyzed cis-to-trans isomerization at C1 [1]—means that procurement decisions must account for cold-chain shipping integrity. Researchers sourcing this compound for sensitive biological assays should verify that the supplier's shipping and storage protocols align with –20 °C recommendations to avoid isomerization artifacts.

Chemical Stability Storage Conditions Procurement Quality

1-Phenyl-THBC: Validated Research Applications


Antileishmanial Lead Optimization: Tetrazole Hybrid Libraries

Researchers targeting visceral leishmaniasis drug discovery should procure CAS 3790-45-2 as the starting scaffold for constructing 1-phenyl-THBC-tetrazole or 2-(pyrimidin-2-yl)-1-phenyl-THBC hybrid libraries. The 2016 Ashok et al. study demonstrated that 1-phenyl-THBC derivatives achieve IC₅₀ values as low as 0.67 μM against L. infantum amastigotes with selectivity indices exceeding 298, rivaling amphotericin B [1]. The 2010 Kumar et al. study further showed that 2-(pyrimidin-2-yl)-1-phenyl-THBC derivative compound 8 achieved an IC₅₀ of 1.93 μg/mL against L. donovani amastigotes, outperforming sodium stibogluconate and pentamidine [2]. This scaffold requires frozen (–20 °C) storage and should be sourced from vendors providing certificate of analysis confirming ≥95% purity and cold-chain shipping integrity.

HIV-1 NNRTI Discovery: 3-Carboxylic Acid Entry Point

Medicinal chemistry groups pursuing non-nucleoside HIV-1 reverse transcriptase inhibitors can utilize CAS 3790-45-2 as the precursor for synthesizing 1-phenyl-THBC-3-carboxylic acid derivatives (CAS 82789-18-2). Docking studies have confirmed that eleven designed analogs share binding mode and free energy comparable to efavirenz within the NNRTI pocket of HIV-1 RT (PDB: 1RT2) [3]. The synthesis involves Pictet–Spengler condensation of tryptamine with benzaldehyde followed by C3-carboxylation; the 1-phenyl group is essential for hydrophobic pocket occupancy, and substitution with smaller alkyl groups is predicted to reduce binding affinity [3]. In vitro, the parent scaffold shows weak RT inhibition (IC₅₀ ~180 μM), confirming that C3-functionalization is the critical potency-enhancing step.

PDE5 Inhibitor Diversification with 1-Aryl-THBC

The 1-phenyl-THBC scaffold (3790-45-2) is the direct synthetic precursor to tetrahydro-β-carboline-hydantoin and tetrahydro-β-carboline-piperazinedione PDE5 inhibitors that have achieved low nanomolar potency (compound 14: SI >200 for PDE5 vs. PDE11; compound 45: PDE11 IC₅₀ = 11 nM) [4]. These derivatives are structurally related to tadalafil and offer a distinct intellectual property space. The 1-phenyl substituent occupies the PDE5 H-pocket; 1-unsubstituted or 1-alkyl analogs fail to engage this hydrophobic sub-site, resulting in complete loss of PDE5 inhibitory activity [4]. The scaffold also shows ancillary anticancer activity against MDA-MB-231 breast tumor cells in the low micromolar range, supporting polypharmacology exploration [4].

CNS-Targeted Probe Development and BBB Penetration

Neuroscience research groups requiring BBB-permeable tetrahydro-β-carboline probes should select CAS 3790-45-2 over the unsubstituted THBC (LogP 1.50) or 1-methyl analogs (LogP ~1.6–2.0). The measured LogP of 3.14, combined with favorable H-bond donor/acceptor count (2 H-donors, 2 H-acceptors) and a single rotatable bond, positions 1-phenyl-THBC within the optimal physicochemical space for passive CNS penetration . The compound's solubility in chloroform, dichloromethane, and ethyl acetate facilitates formulation for in vivo CNS exposure studies . The MAO-A inhibitory activity reported for the compound class further supports its utility in neurochemistry applications, though direct comparative MAO inhibition data for the 1-phenyl analog versus other C1-substituted THBCs remain limited .

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